Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide
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Overview
Description
Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, oxygen, or nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by its fusion with an anthraquinone derivative. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to undergo various chemical reactions could be harnessed to develop new drugs with specific biological activities.
Industry
In industry, the compound may be used in the production of dyes, pigments, and other materials. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A parent compound with a similar structure but lacking the thiophene ring.
Thiophene: A simpler heterocyclic compound containing a sulfur atom in the ring.
Furan: A heterocyclic compound similar to thiophene but containing an oxygen atom instead of sulfur.
Uniqueness
What sets Anthra(2,1-b)thiophene-6,8,11(7H)-trione, 1,2,5,6a,9,10,10a,11b-octahydro-10-(2-furanyl)-4-methyl-, 3,3-dioxide apart is its unique combination of an anthraquinone structure with a thiophene ring and additional functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
130598-04-8 |
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Molecular Formula |
C21H20O6S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
10-(furan-2-yl)-4-methyl-3,3-dioxo-2,5,6a,7,9,10,10a,11b-octahydro-1H-naphtho[2,3-e][1]benzothiole-6,8,11-trione |
InChI |
InChI=1S/C21H20O6S/c1-10-7-14-17(12-4-6-28(25,26)21(10)12)20(24)18-13(16-3-2-5-27-16)8-11(22)9-15(18)19(14)23/h2-3,5,12-13,15,18H,4,6-9H2,1H3 |
InChI Key |
IZGUSDMKKSRION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CCS2(=O)=O)C3=C(C1)C(=O)C4CC(=O)CC(C4C3=O)C5=CC=CO5 |
Origin of Product |
United States |
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